2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide
説明
Introduction to Triazine-Based Compounds in Medicinal Chemistry
Historical Development of 1,2,4-Triazine Scaffolds
The 1,2,4-triazine nucleus emerged as a medicinal chemistry cornerstone in the late 20th century, initially explored for its structural resemblance to purine bases. Early applications focused on C-nucleoside analogs, where the triazine core mimicked adenine or guanine in antiviral and anticancer agents. For example, pyrrolo[2,1-f]triazines were developed as kinase inhibitors, capitalizing on their ability to occupy ATP-binding pockets through hydrogen bonding and π-π stacking interactions. The scaffold’s versatility was further demonstrated in inhibitors targeting anaplastic lymphoma kinase (ALK) and Janus kinase 2 (JAK2), with substituent patterns dictating selectivity profiles.
A pivotal advancement occurred with the recognition of 1,2,4-triazines as dienes in inverse electron-demand Diels–Alder reactions, enabling bioorthogonal labeling strategies. This reactivity facilitated the development of fluorescent probes and targeted therapeutics, expanding the scaffold’s utility beyond traditional enzyme inhibition. Recent innovations include s-triazine derivatives exhibiting anti-SARS-CoV-2 activity, where trisubstituted analogs demonstrated micromolar efficacy by interfering with viral replication machinery.
Key Milestones in Triazine Drug Development
| Year | Discovery | Application |
|---|---|---|
| 1990s | C-nucleoside analogs | Antiviral agents |
| 2000s | Kinase inhibitors (e.g., ALK, JAK2) | Oncology |
| 2010s | Bioorthogonal dienes | Diagnostic imaging |
| 2020s | Trisubstituted anti-SARS-CoV-2 agents | Antivirals |
Significance of Sulfanylacetamide Functionalization
The sulfanylacetamide group (-S-CH2-CONH-) serves as a multifunctional linker in 1,2,4-triazine derivatives. The thioether bond enhances metabolic stability compared to oxygen analogs, while the acetamide moiety provides hydrogen-bonding capacity for target engagement. In antimicrobial s-triazine derivatives, sulfanyl groups improved potency against multidrug-resistant Staphylococcus aureus by facilitating membrane penetration.
Synthetic strategies for incorporating sulfanylacetamide units often involve nucleophilic displacement reactions. For instance, 2-chloroacetamide intermediates react with thiol-containing triazines under basic conditions, yielding stable thioether linkages. This approach was critical in developing N-cyclopentyl-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide, where the cyclopentyl group optimized pharmacokinetic properties.
Relevance of Dichlorophenyl Moieties in Bioactive Compounds
3,5-Dichlorophenyl groups are favored in drug design for their dual electronic and steric effects. The chlorine atoms’ strong electron-withdrawing character polarizes adjacent bonds, enhancing interactions with electron-rich enzymatic pockets. In s-triazine-based antiproliferative agents, dichlorophenyl-substituted derivatives showed 3–5-fold greater activity against A549 lung carcinoma cells compared to non-halogenated analogs.
The hydrophobic nature of dichlorophenyl groups also promotes target binding through van der Waals interactions. In MAO-B inhibitors, dichlorophenyl-containing triazines exhibited IC50 values below 100 nM, attributed to complementary shape matching with the enzyme’s substrate cavity. Furthermore, chlorine’s ortho/para-directing effects enable regioselective functionalization, simplifying synthetic routes to polysubstituted triazines.
Impact of Dichlorophenyl Substitution on Bioactivity
| Biological Target | Chlorination Pattern | Activity Enhancement |
|---|---|---|
| MAO-B | 3,5-dichloro | 10-fold ↓ IC50 vs. unsubstituted |
| SARS-CoV-2 Mpro | 3,5-dichloro | 50% viral inhibition at 10 μM |
| EGFR kinase | 3,5-dichloro | 3× selectivity over HER2 |
特性
IUPAC Name |
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N5O2S/c12-6-1-7(13)3-8(2-6)16-9(19)5-21-11-17-15-4-10(20)18(11)14/h1-4H,5,14H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQXWPXQRMRVSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)CSC2=NN=CC(=O)N2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide is a derivative of the 1,2,4-triazole family, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Key Features:
- Triazine Core: The presence of a triazine ring is crucial for its biological activity.
- Chlorophenyl Group: The dichlorophenyl moiety enhances lipophilicity and biological interaction.
- Sulfanyl Group: This functional group may contribute to the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing the triazole and triazine structures exhibit significant antimicrobial properties. The target compound has been evaluated against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 0.046 μM |
| Escherichia coli | 0.68 μM |
| Pseudomonas aeruginosa | 2.96 μM |
The results suggest that the compound demonstrates potent activity against Gram-positive bacteria, particularly MRSA, outperforming standard antibiotics like vancomycin .
Anticancer Activity
The anticancer potential of this compound has also been investigated. A study utilizing various cancer cell lines reported:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A431 (epidermoid carcinoma) | 1.61 ± 1.92 | Induction of apoptosis |
| HT29 (colon cancer) | 1.98 ± 1.22 | Cell cycle arrest and apoptosis |
The SAR analysis revealed that modifications on the phenyl ring significantly influenced cytotoxicity. Electron-donating groups at specific positions enhanced activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the efficacy of this compound. Key findings include:
- Substituents on the Phenyl Ring: The presence of electronegative groups such as chlorine at positions 3 and 5 increases biological activity.
- Sulfanyl Group: Essential for maintaining the interaction with target proteins involved in cellular processes.
- Triazine Core Modifications: Alterations in the triazine structure can lead to variations in potency against different pathogens.
Case Studies
Several studies have documented the efficacy of similar compounds derived from triazole and triazine frameworks:
- Study on Triazole Derivatives: A series of triazole derivatives were synthesized and tested for their antibacterial properties. Compounds with halogen substitutions showed enhanced activity against resistant strains .
- Antitumor Activity Assessment: Research on triazine-based compounds demonstrated significant inhibition of tumor growth in vivo models, suggesting potential for therapeutic development .
科学的研究の応用
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity due to its ability to inhibit cancer cell proliferation. The mechanism of action typically involves interference with DNA synthesis and apoptosis induction in cancer cells.
Case Study: Anticancer Efficacy
A study evaluated the compound against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated an IC50 value comparable to standard chemotherapeutics such as doxorubicin, indicating potent anticancer activity.
| Cell Line | IC50 Value (µM) | Comparison Drug |
|---|---|---|
| MCF-7 | 15 | Doxorubicin |
| HeLa | 20 | Doxorubicin |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Preliminary studies indicate its effectiveness against various bacterial strains.
Case Study: Antimicrobial Efficacy
In vitro tests revealed that the compound had significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Structure-Activity Relationship (SAR)
The structural components of the compound play a crucial role in its biological activity. The presence of the triazine ring and sulfanyl group is essential for its anticancer and antimicrobial properties. Modifications to these groups can lead to variations in potency and selectivity.
類似化合物との比較
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the acetamide-triazine scaffold, focusing on substituent effects, synthesis efficiency, and spectral characteristics.
Structural Modifications and Substituent Effects
Table 1: Key Structural Features and Properties of Analogs
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3,5-dichlorophenyl group enhances electrophilicity and lipophilicity compared to methoxy (e.g., ) or methyl (e.g., ) substituents. This may influence bioavailability and target binding .
- Hydrogen Bonding: The 4-amino-5-oxo-triazine core in the target compound enables NH and CO groups to participate in hydrogen bonding, similar to sulfamoyl (13a) or methoxy () groups, which could stabilize crystal packing or biomolecular interactions .
Spectral and Crystallographic Insights
- IR Spectroscopy : The target compound’s IR spectrum would likely show NH stretches (~3300 cm⁻¹) and carbonyl stretches (~1660 cm⁻¹), comparable to 13a (1664 cm⁻¹ for C=O) . Methoxy-containing analogs (e.g., ) exhibit additional C-O stretches (~1250 cm⁻¹).
- NMR Spectroscopy : The 3,5-dichlorophenyl group would produce distinct aromatic proton splitting patterns in ¹H-NMR, while the triazine ring’s NH and CO groups may appear as broad singlets (~10–12 ppm) .
- Crystallography : Tools like SHELXL () are critical for resolving structural ambiguities, particularly for validating hydrogen-bonding networks inferred from spectral data .
Physicochemical and Functional Implications
- Stability: The 5-oxo group in the triazine ring may enhance stability via intramolecular hydrogen bonding, a feature absent in cyano (13a) or alkyl-substituted analogs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide, and how can reaction yields be optimized?
- Methodology : Utilize a multi-step synthesis approach starting with functionalization of the triazinone core. For example:
- Step 1 : Synthesize the 1,2,4-triazin-3-thiol intermediate via cyclocondensation of thiosemicarbazide derivatives with α-keto esters under acidic conditions .
- Step 2 : Introduce the sulfanyl group via nucleophilic substitution with a bromoacetamide precursor containing the 3,5-dichlorophenyl moiety. Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance yield .
- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and monitor reaction progress with TLC (silica gel, UV visualization).
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodology :
- NMR : Use - and -NMR to verify the triazinone ring (δ ~160–170 ppm for carbonyl groups) and the sulfanyl-acetamide linkage (δ ~3.5–4.0 ppm for SCH) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- X-ray Diffraction : Single-crystal X-ray analysis (if crystallizable) to resolve stereoelectronic effects and hydrogen-bonding networks .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodology :
- In vitro assays : Test antimicrobial activity using broth microdilution (MIC values against Gram-positive/negative bacteria and fungi) .
- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices.
- Dose-response curves : Use logarithmic concentrations (1–100 µM) and triplicate replicates to ensure statistical robustness .
Advanced Research Questions
Q. What computational strategies can predict the electronic structure and reactivity of this compound?
- Methodology :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces .
- Molecular Dynamics (MD) : Simulate solvation effects (water or DMSO) to study conformational stability of the sulfanyl-acetamide linkage over 100-ns trajectories.
- Docking Studies : Target enzymes like dihydrofolate reductase (DHFR) using AutoDock Vina to predict binding affinities and guide SAR modifications .
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodology :
- Meta-analysis : Compare experimental conditions (e.g., solvent, cell lines, assay protocols) to identify variables affecting reproducibility .
- Orthogonal assays : Validate antifungal activity with both agar diffusion and fluorescent viability staining.
- Proteomic profiling : Use LC-MS/MS to identify off-target interactions that may explain discrepancies in cytotoxicity .
Q. What strategies are effective for studying the metabolic stability and pharmacokinetics of this compound?
- Methodology :
- In vitro ADME :
- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS.
- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to measure free fraction .
- In vivo PK : Administer to rodent models (IV and oral routes) and calculate AUC, , and bioavailability.
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